Triphenyl phosphonium chloride
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Overview
Description
Triphenyl phosphonium chloride is an organophosphorus compound with the chemical formula ( \text{C}{18}\text{H}{15}\text{PCl} ). It is a white crystalline solid that is soluble in polar organic solvents. This compound is widely used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to phosphonium ylides.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenyl phosphonium chloride can be synthesized through the reaction of triphenylphosphine with an alkyl halide. One common method involves the reaction of triphenylphosphine with methyl chloride in an organic solvent such as acetone. The reaction is typically carried out under nitrogen atmosphere to prevent oxidation. The mixture is stirred at a controlled temperature, followed by filtration and drying to obtain the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions in reactors equipped with temperature and pressure control. The process may include steps such as:
- Dissolving triphenylphosphine in an organic solvent.
- Adding the alkyl halide dropwise while maintaining the reaction temperature.
- Conducting the reaction under controlled pressure.
- Isolating the product through filtration and drying .
Chemical Reactions Analysis
Types of Reactions: Triphenyl phosphonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced to triphenylphosphine.
Substitution: It participates in nucleophilic substitution reactions to form phosphonium ylides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Reagents like lithium aluminum hydride are commonly employed.
Substitution: Strong bases such as sodium hydride are used to generate the ylide intermediate.
Major Products:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Phosphonium ylides, which are key intermediates in the Wittig reaction.
Scientific Research Applications
Triphenyl phosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in the Wittig reaction to synthesize alkenes from aldehydes and ketones.
Biology: It is used in the synthesis of biologically active molecules, including antiviral and antitumor agents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds such as cephalotaxine.
Industry: It is used as a phase transfer catalyst in various industrial processes.
Mechanism of Action
The primary mechanism of action of triphenyl phosphonium chloride involves the formation of phosphonium ylides. These ylides are generated through the deprotonation of the phosphonium salt by a strong base. The ylide then reacts with carbonyl compounds in the Wittig reaction to form alkenes.
Comparison with Similar Compounds
- Methoxymethyl triphenylphosphonium chloride
- Benzyltriphenylphosphonium chloride
- Ethyl triphenylphosphonium chloride
Comparison: Triphenyl phosphonium chloride is unique in its versatility and efficiency in the Wittig reaction compared to its analogs. While methoxymethyl triphenylphosphonium chloride and benzyltriphenylphosphonium chloride are also used in organic synthesis, they have different reactivity profiles and are often used in more specialized applications. Ethyl triphenylphosphonium chloride, on the other hand, is primarily used as a surfactant and in the synthesis of specific organic compounds .
Biological Activity
Triphenyl phosphonium chloride (TPP) is a quaternary ammonium salt that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, therapeutic potentials, and various applications of TPP, supported by recent research findings and case studies.
Overview of this compound
This compound is characterized by its phosphonium ion, which possesses a delocalized charge that facilitates its accumulation in mitochondria. This property is pivotal for its biological activities, particularly in targeting cancer cells and exhibiting antimicrobial effects.
- Mitochondrial Localization : TPP compounds preferentially accumulate in energized mitochondria due to their highly negative membrane potential. This localization is crucial for their action against various diseases, particularly cancer .
- Reactive Oxygen Species (ROS) Production : Upon mitochondrial uptake, TPP compounds have been shown to increase superoxide production, leading to oxidative stress that can induce apoptosis in cancer cells . This mechanism is particularly relevant for their anticancer properties.
- Cell Cycle Arrest : Research indicates that TPP treatment can induce cell cycle arrest independent of p53 status, affecting cellular proliferation pathways and enhancing the efficacy of cancer therapies .
Antimicrobial Properties
Triphenyl phosphonium salts exhibit significant antimicrobial activity against a range of pathogens:
- Gram-positive and Gram-negative Bacteria : Studies have demonstrated that TPP compounds are effective against both types of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and various strains of Escherichia coli .
- Fungal Infections : TPP has also shown antifungal properties against species such as Candida albicans .
Anticancer Activity
TPP compounds have been evaluated for their cytotoxic effects on various cancer cell lines:
- Cytotoxicity in Cancer Cells : TPP derivatives have demonstrated low micromolar cytotoxicity against human cancer cell lines such as HST-116 (colon cancer), A375 (melanoma), and PC-3 (prostate cancer) while exhibiting significantly lower toxicity towards non-malignant cells .
- Case Study - Breast Cancer : In a mouse model of breast cancer, TPP treatment resulted in decreased tumor growth without observable toxicities or organ damage . Immunohistochemical analyses revealed reduced cellular proliferation and increased apoptosis markers (caspase-3 cleavage) in treated tumors.
Data Tables
Activity Type | Target Organisms/Cells | Concentration Range | Observations |
---|---|---|---|
Antimicrobial | Gram-positive bacteria (e.g., MRSA) | Submicromolar to micromolar | High selectivity and low toxicity |
Antifungal | Fungi (e.g., Candida albicans) | Varies by compound | Effective against fungal strains |
Anticancer | Various human cancer cell lines | Low micromolar | Significant growth inhibition |
Recent Research Findings
- Pharmacological Evaluation : A study highlighted the design of novel TPP derivatives that showed remarkable activity in targeting mitochondrial metabolism in cancer cells, indicating potential therapeutic applications in oncology .
- Toxin Identification : Recent research identified a new phytotoxin derived from Rhizoctonia solani as methoxymethyl triphenylphosphonium chloride, suggesting its role in plant pathology and potential agricultural applications .
- Cytotoxic Mechanisms : Investigations into the mechanisms of action revealed that TPP compounds impair mitochondrial bioenergetics in cancer cells, leading to enhanced cytotoxicity specifically targeting malignant cells while sparing normal tissues .
Properties
IUPAC Name |
triphenylphosphane;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.2ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUFXBPAIGJHRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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